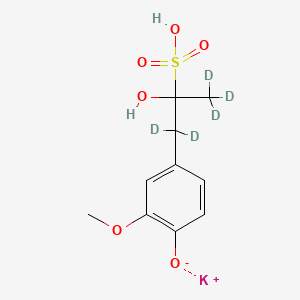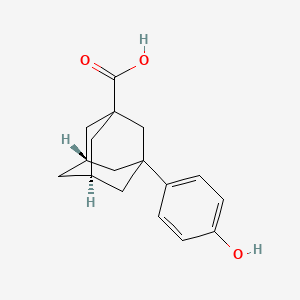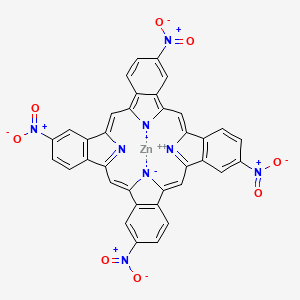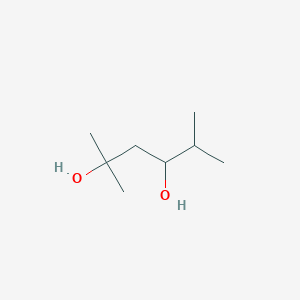
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride: is a biochemical compound with the molecular formula C5H13ClN2O3 . It is used primarily in proteomics research and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves the reaction of ornithine derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using standardized protocols to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-ornithine derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies of amino acid metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized biochemical products.
Wirkmechanismus
The mechanism of action of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
DL-Ornithine: A precursor in the biosynthesis of polyamines.
3-Hydroxy-L-ornithine: A hydroxylated derivative of ornithine.
L-Ornithine Monohydrochloride: A hydrochloride salt of ornithine.
Uniqueness: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is unique due to its specific hydroxylation pattern and racemic mixture, which may confer distinct biochemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C5H13ClN2O3 |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
InChI-Schlüssel |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
Isomerische SMILES |
C(CN)[C@@H]([C@@H](C(=O)O)N)O.Cl |
Kanonische SMILES |
C(CN)C(C(C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


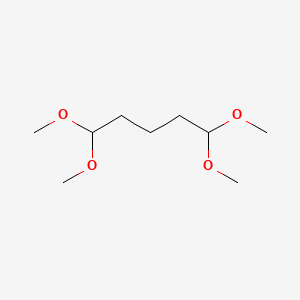

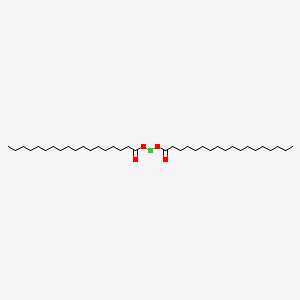
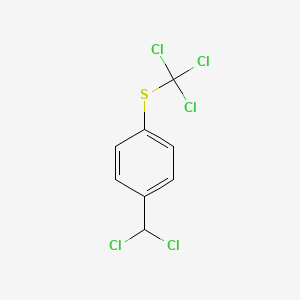
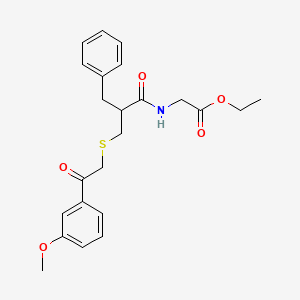
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
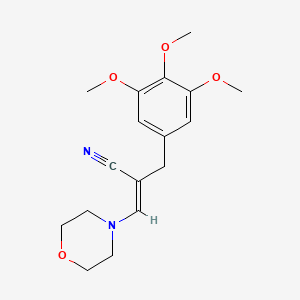
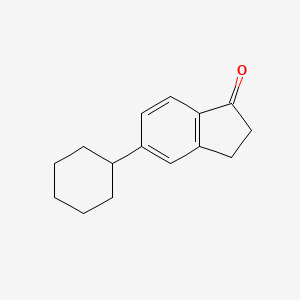
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
